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Compound of Interest

Compound Name: 4-Methoxy-4'-nitrobenzophenone

Cat. No.: B074573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methoxy-4'-nitrobenzophenone is a versatile bifunctional aromatic ketone that serves as a

valuable intermediate in organic synthesis. Its structure, featuring a methoxy group (an

electron-donating group) and a nitro group (a strong electron-withdrawing group) on separate

phenyl rings, allows for a range of selective chemical transformations. This unique electronic

arrangement makes it a key building block in the synthesis of various target molecules,

particularly in the fields of medicinal chemistry and polymer science.

These application notes provide a comprehensive overview of the synthetic utility of 4-
Methoxy-4'-nitrobenzophenone, with a focus on its application as a precursor to

pharmacologically relevant amino derivatives and its potential use in photochemistry. Detailed

protocols for its key transformations are provided, along with tables of physical and

spectroscopic data for easy reference.

Physicochemical and Spectroscopic Data
A thorough characterization of 4-Methoxy-4'-nitrobenzophenone and its primary synthetic

derivative, 4-amino-4'-methoxybenzophenone, is essential for their use in synthesis. The

following tables summarize their key physical and spectroscopic properties.

Table 1: Physicochemical Properties
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Property
4-Methoxy-4'-
nitrobenzophenone

4-Amino-4'-
methoxybenzophenone

CAS Number 1151-94-6[1] 6340-41-6

Molecular Formula C₁₄H₁₁NO₄[1] C₁₄H₁₃NO₂

Molecular Weight 257.24 g/mol [1] 227.26 g/mol

Appearance
White to pale cream or pale

yellow powder
Data not available

Melting Point 125-127 °C Data not available

Table 2: Spectroscopic Data
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Spectroscopy
4-Methoxy-4'-

nitrobenzophenone

4-Amino-4'-

methoxybenzophenone

¹H NMR

Predicted shifts based on

analogous structures: Aromatic

protons (approx. 6.9-8.3 ppm),

Methoxy protons (approx. 3.9

ppm).

Predicted shifts based on

analogous structures: Aromatic

protons (approx. 6.6-7.7 ppm),

Methoxy protons (approx. 3.8

ppm), Amino protons (broad

singlet, approx. 4.0-5.0 ppm).

¹³C NMR

Predicted shifts based on

analogous structures:

Carbonyl carbon (approx. 194

ppm), Aromatic carbons

(approx. 114-150 ppm),

Methoxy carbon (approx. 55

ppm).

Predicted shifts based on

analogous structures:

Carbonyl carbon (approx. 195

ppm), Aromatic carbons

(approx. 113-150 ppm),

Methoxy carbon (approx. 55

ppm).

IR (cm⁻¹)

Predicted key peaks: C=O

stretch (ketone, ~1650), Ar-

NO₂ symmetric stretch

(~1350), Ar-NO₂ asymmetric

stretch (~1520), C-O stretch

(ether, ~1250).

Predicted key peaks: N-H

stretch (~3300-3500), C=O

stretch (ketone, ~1630), C-N

stretch (~1300), C-O stretch

(ether, ~1240).

Mass Spec (m/z)
Expected molecular ion peak

[M]⁺ at 257.

Expected molecular ion peak

[M]⁺ at 227.

Key Synthetic Application: Reduction to 4-Amino-4'-
methoxybenzophenone
The most prominent application of 4-Methoxy-4'-nitrobenzophenone is its role as a precursor

to 4-amino-4'-methoxybenzophenone. The resulting amino group serves as a crucial functional

handle for the synthesis of a wide array of more complex molecules, including potential

pharmaceutical agents and functional materials. The reduction of the nitro group can be

achieved through several reliable methods.
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Experimental Protocols for the Reduction of 4-Methoxy-
4'-nitrobenzophenone
Three common and effective methods for the reduction of the nitro group are detailed below.

Method 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Materials:

4-Methoxy-4'-nitrobenzophenone

Palladium on carbon (10% Pd/C)

Ethanol or Ethyl Acetate (solvent)

Hydrogen gas (H₂)

Filtration agent (e.g., Celite®)

Protocol:

In a hydrogenation vessel, dissolve 4-Methoxy-4'-nitrobenzophenone (1.0 eq) in a

suitable solvent (e.g., ethanol or ethyl acetate).

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

Introduce hydrogen gas, either from a balloon or by pressurizing the vessel (e.g., to 50

psi).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is completely consumed.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an

inert gas.

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The

Pd/C catalyst can be pyrophoric; ensure the filter cake remains wet with the solvent during

and after filtration.

Remove the solvent from the filtrate under reduced pressure to yield the crude 4-amino-4'-

methoxybenzophenone.

The product can be further purified by recrystallization or column chromatography if

necessary.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and highly effective method for the chemoselective reduction of aromatic nitro

groups in the presence of other reducible functional groups.

Materials:

4-Methoxy-4'-nitrobenzophenone

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Ethanol

Concentrated Hydrochloric Acid (HCl)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Ethyl acetate

Brine

Protocol:

Dissolve 4-Methoxy-4'-nitrobenzophenone (1.0 eq) in ethanol in a round-bottom flask.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b074573?utm_src=pdf-body
https://www.benchchem.com/product/b074573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution.

Carefully add concentrated hydrochloric acid.

Heat the reaction mixture to reflux and monitor by TLC.

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a

beaker containing ice water.

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until

the pH is approximately 7-8. A precipitate of tin salts will form.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and then brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify as needed by recrystallization or column chromatography.

Method 3: Reduction with Sodium Sulfide (Na₂S)

This method is particularly useful when a milder reducing agent is required.

Materials:

4-Methoxy-4'-nitrobenzophenone

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Ethanol/Water mixture

Protocol:

Dissolve 4-Methoxy-4'-nitrobenzophenone (1.0 eq) in a mixture of ethanol and water.

Add sodium sulfide nonahydrate (typically 1.5-2.0 eq).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b074573?utm_src=pdf-body
https://www.benchchem.com/product/b074573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the reaction mixture to reflux.

Monitor the reaction by TLC. The reaction time can vary, but is often in the range of 2-4

hours.

After completion, cool the reaction mixture and pour it into water.

The product may precipitate out of the solution and can be collected by filtration.

Alternatively, extract the product with an organic solvent like ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer and remove the solvent under reduced pressure.

Purify the crude product as necessary.

Potential Applications in Medicinal Chemistry
4-Amino-4'-methoxybenzophenone is a valuable scaffold for the synthesis of biologically active

molecules. The amino group can be readily derivatized to introduce various pharmacophores.

For example, it can undergo acylation, sulfonylation, or be used in the construction of

heterocyclic systems. Benzophenone derivatives are known to exhibit a range of biological

activities, and the ability to functionalize the amino group allows for the exploration of structure-

activity relationships in the development of new therapeutic agents.

Photochemical Applications
Benzophenone and its derivatives are well-known photosensitizers and are widely used in

photochemistry and polymer science. 4-Methoxy-4'-nitrobenzophenone, with its extended

chromophore and the presence of both electron-donating and electron-withdrawing groups, is

expected to have interesting photochemical properties.

As a Type II Photoinitiator in Polymerization
Benzophenones typically function as Type II photoinitiators. Upon absorption of UV light, they

are excited to a triplet state. This excited state can then abstract a hydrogen atom from a co-

initiator (synergist), such as a tertiary amine, to generate free radicals that initiate

polymerization.
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Caption: Generalized mechanism of Type II photoinitiation.

Experimental Protocol: Photopolymerization of an Acrylate Monomer

This protocol provides a general method for evaluating the efficacy of 4-Methoxy-4'-
nitrobenzophenone as a photoinitiator.

Materials:

4-Methoxy-4'-nitrobenzophenone (Photoinitiator)

Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (EDAB) or N-methyldiethanolamine

(MDEA))

Acrylate monomer (e.g., Trimethylolpropane triacrylate (TMPTA))

UV light source (e.g., 365 nm)
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Protocol:

Prepare a photocurable formulation by mixing the acrylate monomer, 4-Methoxy-4'-
nitrobenzophenone (e.g., 2 wt%), and the co-initiator (e.g., 3 wt%).

Apply the formulation as a thin film onto a substrate (e.g., a glass slide).

Expose the film to a UV light source of a specific intensity (e.g., 100 mW/cm²).

Monitor the curing process by assessing properties such as tack-free time and hardness.

The extent of polymerization can be quantified by techniques such as real-time FTIR

spectroscopy, by monitoring the disappearance of the acrylate C=C bond absorption.

Conclusion
4-Methoxy-4'-nitrobenzophenone is a valuable and versatile building block in organic

synthesis. Its primary application lies in the straightforward reduction of its nitro group to an

amine, providing access to 4-amino-4'-methoxybenzophenone, a key intermediate for the

synthesis of more complex molecules with potential applications in drug discovery.

Furthermore, its benzophenone core suggests potential applications in photochemistry,

particularly as a Type II photoinitiator for polymerization reactions. The protocols and data

provided herein serve as a comprehensive resource for researchers and scientists looking to

utilize 4-Methoxy-4'-nitrobenzophenone in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074573#using-4-methoxy-4-nitrobenzophenone-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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